Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate

Catalog No.
S12272774
CAS No.
M.F
C11H10F3IO3
M. Wt
374.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate

Product Name

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate

IUPAC Name

ethyl 2-[2-iodo-5-(trifluoromethyl)phenoxy]acetate

Molecular Formula

C11H10F3IO3

Molecular Weight

374.09 g/mol

InChI

InChI=1S/C11H10F3IO3/c1-2-17-10(16)6-18-9-5-7(11(12,13)14)3-4-8(9)15/h3-5H,2,6H2,1H3

InChI Key

BXNSDJOYELPKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)I

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is a chemical compound characterized by its unique molecular structure, which includes an ethyl ester group, a phenoxy moiety, and a trifluoromethyl group attached to an iodine-substituted aromatic ring. Its molecular formula is C14H14F3IO3C_{14}H_{14}F_3IO_3 and it has a molecular weight of approximately 414.16 g/mol. The presence of the iodine and trifluoromethyl groups contributes to its distinctive chemical properties, making it a subject of interest in various fields including organic chemistry and medicinal chemistry.

  • Substitution Reactions: The iodine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
  • Oxidation Reactions: Under specific conditions, the phenoxy group can undergo oxidation, leading to oxidized derivatives.
  • Reduction Reactions: The double bond in the acetate moiety can be reduced to yield saturated derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

While specific biological activity data for ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate is limited, compounds with similar structures often exhibit significant pharmacological properties. The iodine and trifluoromethyl groups can enhance lipophilicity and influence the compound's interaction with biological targets, potentially leading to applications in drug development. Research into related compounds suggests potential activity against various enzymes and receptors .

The synthesis of ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate typically involves the reaction of 2-iodo-5-(trifluoromethyl)phenol with ethyl acetate or related esters under basic conditions. Common solvents include dimethylformamide or dichloromethane, with potassium carbonate often used as a base. The reaction conditions may be optimized for yield and purity, particularly in industrial settings where continuous flow reactors can enhance efficiency.

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly as a precursor for drug development.
  • Material Science: Utilized in developing specialty chemicals due to its unique properties .

Studies on similar compounds indicate that the unique combination of iodine and trifluoromethyl groups may facilitate specific interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Further research is necessary to elucidate these interactions fully .

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate shares structural similarities with several other compounds, which include:

  • Methyl 6-[2-bromo-5-(trifluoromethyl)phenoxy]hex-2-enoate
  • Methyl 6-[2-chloro-5-(trifluoromethyl)phenoxy]hex-2-enoate
  • Methyl 6-[2-fluoro-5-(trifluoromethyl)phenoxy]hex-2-enoate

Comparison

Compound NameUnique FeaturesReactivity
Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetateContains iodine; higher reactivity due to larger atomic sizeHigh
Methyl 6-[2-bromo-5-(trifluoromethyl)phenoxy]hex-2-enoateBromine instead of iodine; less reactive than iodineModerate
Methyl 6-[2-chloro-5-(trifluoromethyl)phenoxy]hex-2-enoateChlorine; lower lipophilicity compared to iodineLow
Methyl 6-[2-fluoro-5-(trifluoromethyl)phenoxy]hex-2-enoateFluorine; strong electronegativity but low reactivityLow

Ethyl 2-(2-iodo-5-(trifluoromethyl)phenoxy)acetate stands out due to its iodine atom, which significantly influences its reactivity and potential applications compared to its brominated, chlorinated, or fluorinated analogs.

XLogP3

3.7

Hydrogen Bond Acceptor Count

6

Exact Mass

373.96268 g/mol

Monoisotopic Mass

373.96268 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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